molecular formula C15H30O2 B12664357 1-Methylhexyl octanoate CAS No. 55193-32-3

1-Methylhexyl octanoate

Cat. No.: B12664357
CAS No.: 55193-32-3
M. Wt: 242.40 g/mol
InChI Key: UKPOONOGHLYURR-UHFFFAOYSA-N
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Description

1-Methylhexyl octanoate, also known as octanoic acid 1-methylhexyl ester, is an organic compound with the molecular formula C15H30O2. It is an ester formed from octanoic acid and 1-methylhexanol. Esters like this compound are known for their pleasant odors and are often used in fragrances and flavorings .

Preparation Methods

1-Methylhexyl octanoate can be synthesized through the esterification reaction between octanoic acid and 1-methylhexanol. This reaction typically requires an acid catalyst, such as concentrated sulfuric acid, to proceed efficiently. The general reaction is as follows:

Octanoic acid+1-MethylhexanolH2SO41-Methylhexyl octanoate+Water\text{Octanoic acid} + \text{1-Methylhexanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{Water} Octanoic acid+1-MethylhexanolH2​SO4​​1-Methylhexyl octanoate+Water

In industrial settings, the reaction conditions are optimized to maximize yield and purity. This often involves controlling the temperature, pressure, and the molar ratios of the reactants .

Chemical Reactions Analysis

1-Methylhexyl octanoate, like other esters, can undergo various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into octanoic acid and 1-methylhexanol.

    Reduction: Esters can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

    Transesterification: This reaction involves exchanging the alkoxy group of the ester with another alcohol, forming a different ester and alcohol.

Common reagents for these reactions include acids (e.g., hydrochloric acid for hydrolysis), bases (e.g., sodium hydroxide for saponification), and reducing agents (e.g., LiAlH4 for reduction) .

Scientific Research Applications

1-Methylhexyl octanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-methylhexyl octanoate involves its interaction with biological membranes and enzymes. As an ester, it can be hydrolyzed by esterases, releasing octanoic acid and 1-methylhexanol. Octanoic acid can then enter metabolic pathways, such as β-oxidation, to produce energy .

Comparison with Similar Compounds

1-Methylhexyl octanoate can be compared with other esters, such as:

    Ethyl acetate: Commonly used as a solvent in nail polish removers and glues.

    Methyl butyrate: Known for its fruity odor and used in flavorings.

    Isopropyl acetate: Used as a solvent in coatings and inks.

What sets this compound apart is its specific combination of octanoic acid and 1-methylhexanol, which gives it unique properties and applications .

Properties

CAS No.

55193-32-3

Molecular Formula

C15H30O2

Molecular Weight

242.40 g/mol

IUPAC Name

heptan-2-yl octanoate

InChI

InChI=1S/C15H30O2/c1-4-6-8-9-11-13-15(16)17-14(3)12-10-7-5-2/h14H,4-13H2,1-3H3

InChI Key

UKPOONOGHLYURR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)OC(C)CCCCC

Origin of Product

United States

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